molecular formula C14H15NO2 B1601886 3-methoxy-N-(4-methoxyphenyl)aniline CAS No. 3661-49-2

3-methoxy-N-(4-methoxyphenyl)aniline

Cat. No.: B1601886
CAS No.: 3661-49-2
M. Wt: 229.27 g/mol
InChI Key: WETFGWQHUYDJDK-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its derivatives are cornerstones of organic and medicinal chemistry. nbinno.comnbinno.comresearchgate.net Historically, aniline derivatives were among the first synthetic drugs, with acetanilide (B955) being an early analgesic and antipyretic. nbinno.com This legacy continues with one of the most widely used pharmaceuticals, acetaminophen (B1664979) (paracetamol), which is synthesized from aniline. nbinno.com The aniline scaffold is a versatile precursor for a vast range of medicinal compounds, where its structure can be modified to achieve specific therapeutic actions. nbinno.comnih.gov

In organic synthesis, the amino group of aniline makes it highly reactive toward electrophilic substitution, allowing for the creation of a multitude of functionalized aromatic compounds. wikipedia.org Aniline derivatives are crucial intermediates in the production of dyes, polymers, and agrochemicals. nih.govwikipedia.org The ability to introduce various functional groups onto the aniline ring, such as the trifluoromethoxy group in 4-(trifluoromethoxy)aniline, allows chemists to fine-tune the electronic and steric properties of molecules, making these derivatives invaluable as building blocks in drug discovery and materials science. nbinno.com The development of new synthetic methods, including transition-metal-catalyzed reactions, continues to expand the toolkit for creating complex arylamines for the pharmaceutical and chemical industries. researchgate.netresearchgate.net

Overview of Arylamine Scaffolds in Advanced Materials

Arylamine scaffolds are critical components in the design of advanced organic materials, particularly in the field of electronics and photonics. Their utility stems from their electron-donating nature, which facilitates charge transport. This property makes them excellent hole-transporting materials, which are essential for the functionality of devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). chemicalbook.comlookchem.com For instance, diarylamine derivatives are used to synthesize organic donor-bridge-acceptor systems in DSSCs. chemicalbook.com

The performance of these materials is highly dependent on their molecular structure. Researchers design and synthesize triarylamines and other arylamine derivatives with high glass-transition temperatures and specific oxidation potentials to ensure thermal stability and efficient device operation. lookchem.com The compound 4,4'-dimethoxydiphenylamine (B142901) is a notable example, serving as a hole-transporting material in DSSCs and as a precursor for organic nonlinear optical (NLO) chromophores used in high-performance photonic devices. chemicalbook.comlookchem.com The ability to systematically modify the aryl groups and their substituents allows for the precise tuning of the material's optical and electronic properties.

Research Landscape of Dimethoxydiphenylamine Compounds

The specific compound, 3-methoxy-N-(4-methoxyphenyl)aniline, also known as 3,4'-dimethoxydiphenylamine, is part of the dimethoxydiphenylamine family. tcichemicals.com While direct research on the 3,4'-isomer is not as extensively documented as its counterparts, the study of related isomers provides significant insight into its potential properties and applications.

The isomer 4,4'-dimethoxydiphenylamine (DMDA) has been investigated for its role as a chemical additive in the rubber industry and as a functional material in electronics. chemicalbook.comlookchem.com It serves as an electron donor in the synthesis of chromophores for NLO applications and as a hole-transporting material, highlighting the impact of the methoxy (B1213986) groups on the electronic properties of the diarylamine core. chemicalbook.com The synthesis of various diarylamine derivatives, including those with methoxy substituents, is often pursued for their potential in creating novel bioactive compounds or materials. frontiersin.orgnih.govmdpi.com Research into the synthesis of related structures, like N-(4-methoxyphenyl)-nitrobenzenesulfonamides, demonstrates the systematic exploration of how substituent placement affects molecular interactions and crystal packing. mdpi.com The compound this compound is classified as a small molecule semiconductor building block, indicating its relevance in materials science. tcichemicals.comlabscoop.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound sigmaaldrich.com
Synonyms 3,4'-Dimethoxydiphenylamine, 3-Methoxy-N-(4-methoxyphenyl)benzenamine tcichemicals.com
CAS Number 3661-49-2 sigmaaldrich.com
Molecular Formula C14H15NO2 labscoop.comsigmaaldrich.com
Molecular Weight 229.28 g/mol labscoop.com
Melting Point 68 °C sigmaaldrich.com
Boiling Point 195 °C sigmaaldrich.com
Appearance Light yellow to Brown powder to crystal labscoop.com
Purity >98.0% labscoop.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-8-6-11(7-9-13)15-12-4-3-5-14(10-12)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETFGWQHUYDJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577223
Record name 3-Methoxy-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3661-49-2
Record name 3-Methoxy-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies

Direct Amination Approaches

Direct amination strategies provide efficient routes to construct the core C-N bond of 3-methoxy-N-(4-methoxyphenyl)aniline. These methods include classical reductive amination, modern C-H activation techniques, and transition-metal-catalyzed cross-coupling reactions.

Reductive Amination Protocols

Reductive amination is a cornerstone method for synthesizing secondary amines. This process typically involves a two-step sequence within a single pot: the condensation of an amine with a carbonyl compound to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. mdpi.comarkat-usa.org To synthesize this compound, this protocol would involve the reaction of 3-methoxyaniline with 4-methoxybenzaldehyde, or alternatively, 4-methoxyaniline with 3-methoxybenzaldehyde.

Reactant 1Reactant 2Key IntermediateReducing AgentProduct
3-Methoxyaniline4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-3-methoxyanilineSodium Borohydride (B1222165)This compound
4-Methoxyaniline3-MethoxybenzaldehydeN-(3-methoxybenzylidene)-4-methoxyanilineSodium BorohydrideThis compound

Nitrosonium-Initiated C–N Bond Formation

A novel and direct method for the synthesis of diarylamines involves a nitrosonium (NO⁺) ion-initiated C–H activation and subsequent C–N bond formation. acs.orgacs.org This approach is particularly effective for electron-rich arenes, such as methoxy-substituted benzenes. acs.orgnih.gov The reaction can synthesize both symmetrical and unsymmetrical diarylamines. acs.org

In this process, an electron-rich arene is treated with sodium nitrate (B79036) and trifluoroacetic acid, followed by reduction with iron powder. acs.orgnih.gov Mechanistic studies suggest that a nitrosoarene is formed as a key intermediate. The nitrosonium ion catalyzes the formation of the second C–N bond between this nitrosoarene and another electron-rich arene molecule. acs.orgnih.gov For the synthesis of hetero-diarylamines like this compound, a preformed nitrosoarene (e.g., 1-methoxy-4-nitrosobenzene) can be reacted with a different electron-rich arene (e.g., 3-methoxyanisole). acs.orgnih.gov This method complements traditional transition-metal-catalyzed cross-coupling reactions. nih.gov

Arene 1Arene 2 / Nitrosoarene PrecursorReagentsKey Process
AnisoleAnisole1. NaNO₂ / TFA; 2. FeHomo-coupling via C-H activation
3-Methoxyanisole1-methoxy-4-nitrosobenzene1. NO⁺ source; 2. FeHetero-coupling

Coupling Reactions involving Halogenated Precursors and Anilines

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples applicable to the synthesis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. wikipedia.orgjk-sci.com This method has largely superseded harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of the target compound would involve coupling 3-methoxyaniline with a 4-haloanisole (e.g., 4-chloroanisole) or 4-methoxyaniline with a 3-haloanisole. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.com The choice of phosphine (B1218219) ligand is crucial for the reaction's efficiency. wikipedia.orgjk-sci.com

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, typically at elevated temperatures. wikipedia.orgorganic-chemistry.org While classic Ullmann reactions required harsh conditions, modern protocols utilize soluble copper catalysts with specific ligands, allowing for milder conditions. wikipedia.org For the synthesis of this compound, this would involve reacting, for example, 3-iodoanisole (B135260) with 4-methoxyaniline in the presence of a copper catalyst and a base. wikipedia.orgnih.gov

Reaction NameCatalyst SystemReactant AReactant B
Buchwald-Hartwig AminationPalladium / Phosphine Ligand3-Haloanisole4-Methoxyaniline
Ullmann CondensationCopper / Ligand4-Haloanisole3-Methoxyaniline

Precursor Chemistry and Intermediate Reactions

The selection and manipulation of appropriate precursors are fundamental to the successful synthesis of this compound. The chemistry revolves around methoxy-substituted anilines and the formation of imine intermediates.

Utilization of Methoxy-substituted Anilines

Methoxy-substituted anilines, specifically 3-methoxyaniline and 4-methoxyaniline (p-anisidine), are the primary building blocks for the target molecule. These compounds serve as the nucleophilic component in various synthetic strategies.

In reductive amination and imine formation, one of the aniline (B41778) precursors provides the nitrogen atom and one of the aryl rings. mdpi.comnih.gov For instance, 4-methoxyaniline can be condensed with 3-methoxybenzaldehyde. rsc.org In cross-coupling reactions, these anilines react with halogenated methoxybenzenes to form the diarylamine structure. researchgate.net The electronic properties of the methoxy (B1213986) group, being an electron-donating group, influence the reactivity of the aniline ring and the nitrogen atom.

Condensation Reactions for Imine Formation as Synthetic Intermediates

The formation of an imine, or Schiff base, is a key intermediate step in the synthesis of this compound via reductive amination. mdpi.comnih.gov This reaction involves the condensation of a primary amine with an aldehyde or ketone. arkat-usa.org

Specifically, 3-methoxyaniline can be reacted with 4-methoxybenzaldehyde, or 4-methoxyaniline with 3-methoxybenzaldehyde, typically under reflux in a solvent like methanol. nih.govrsc.org This condensation is an equilibrium process and is often facilitated by acid catalysis or by the removal of water. The resulting imine (e.g., N-(4-methoxybenzylidene)-3-methoxyaniline) is not typically isolated but is reduced in situ to the final secondary amine product. nih.govresearchgate.net The formation of the C=N double bond is a critical step that precedes the final reduction to the desired C-N single bond of the diarylamine. researchgate.net

Aniline PrecursorAldehyde PrecursorReaction TypeImine Intermediate
3-Methoxyaniline4-MethoxybenzaldehydeCondensationN-(4-methoxybenzylidene)-3-methoxyaniline
4-Methoxyaniline3-MethoxybenzaldehydeCondensationN-(3-methoxybenzylidene)-4-methoxyaniline

Catalytic Approaches in Diarylamine Synthesis

The synthesis of diarylamines, including the specific target compound this compound, heavily relies on advanced catalytic methods that facilitate the formation of the crucial carbon-nitrogen (C-N) bond. These approaches have evolved to offer greater efficiency, selectivity, and sustainability.

Application of Palladium-based Catalysis in C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of arylamines and their derivatives. northwestern.edunorthwestern.edu These methods have become widespread due to the continuous development of versatile and reliable catalysts that perform well under user-friendly conditions. northwestern.edunorthwestern.eduresearchgate.net The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is particularly relevant for the synthesis of unsymmetrical diarylamines like this compound. researchgate.netacs.orgnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. mit.eduberkeley.edu

The synthesis of this compound via this method would involve the cross-coupling of 3-methoxyaniline with a 4-methoxyphenyl (B3050149) halide (e.g., 4-iodoanisole (B42571) or 4-bromoanisole) or, alternatively, the coupling of 4-methoxyaniline with a 3-methoxyphenyl (B12655295) halide.

Key components of the Buchwald-Hartwig reaction include:

Palladium Precatalyst: Sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. beilstein-journals.orgpreprints.org These precatalysts generate the active Pd(0) species in situ. researchgate.net

Ligand: Bulky, electron-rich phosphine ligands are crucial for the reaction's success. They stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. Xantphos is a frequently used ligand for such transformations, known for its effectiveness in coupling a wide range of substrates. beilstein-journals.orgpreprints.org

Base: A base is required to deprotonate the amine and to neutralize the hydrogen halide formed during the reaction. Common bases include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). beilstein-journals.orgresearchgate.net

Solvent: Anhydrous, inert solvents like toluene (B28343) or dioxane are typically employed. beilstein-journals.orgpreprints.org

Research has extensively optimized these conditions for the synthesis of various diarylamine structures. For instance, the synthesis of 6-arylaminoflavone derivatives utilized a Pd₂(dba)₃/Xantphos system with Cs₂CO₃ in toluene, achieving yields from 8% to 95% depending on the electronic properties and steric hindrance of the coupling partners. preprints.org Another study on the synthesis of 4-amino-7-azaindole derivatives found that the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane was critical for the C-N bond formation. beilstein-journals.org

Catalyst SystemBaseSolventTemperature (°C)SubstratesProduct TypeYield (%)Ref
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene110Flavone-Br + ArylamineArylaminoflavone8-95 preprints.org
Pd₂(dba)₃ / XantphosCs₂CO₃DioxaneReflux4-Bromo-azaindole + Amine4-Amino-azaindole90 beilstein-journals.org
Pd(OAc)₂ / LigandK₂CO₃t-BuOH1103-Chloro-azaphenothiazine + Amine3-Anilino-azaphenothiazineGood researchgate.net

This table presents examples of Buchwald-Hartwig reaction conditions for the synthesis of various substituted diarylamines, illustrating typical catalyst, base, and solvent combinations directly applicable to the synthesis of this compound.

These well-defined palladium(II) precatalysts, often featuring N-heterocyclic carbene (NHC) ligands, offer operational simplicity and high activity for cross-coupling reactions, including the Buchwald-Hartwig amination. nih.gov The continual refinement of ligands and precatalysts has led to increasingly general and reliable protocols for preparing a vast array of aromatic amines. acs.org

Sustainable Catalytic Protocols (e.g., Ionic Organic Solids)

In the quest for more environmentally benign synthetic methods, sustainable catalytic protocols have gained significant attention. These approaches aim to reduce waste, avoid toxic solvents, and allow for catalyst recycling. Ionic liquids (ILs) and ionic organic solids (IOSs) have emerged as promising media and catalysts for these purposes. mdpi.comresearchgate.net

Ionic Organic Solids (IOSs) are organic salts with melting points above 100 °C. mdpi.com They can be designed to act as metal-free catalysts, promoting reactions under solvent-free and mild conditions. For example, 1,3-bis(sulfomethyl)imidazoliumate (bsmim), an IOS prepared from aminomethanesulfonic acid, glyoxal, and formaldehyde, has shown catalytic activity in the synthesis of quinoline (B57606) derivatives and allylic substitutions. mdpi.comresearchgate.net While not directly demonstrated for diarylamine synthesis, its function as a Brønsted acidic catalyst suggests potential applicability in reactions where proton catalysis is key, offering a sustainable alternative to traditional acid catalysts. researchgate.net

Supported Ionic Liquid Catalysis (SILC) represents another sustainable strategy. This technique involves immobilizing a homogeneous catalyst, such as a palladium complex, in a thin layer of ionic liquid that is coated onto a solid support material like silica. researchgate.netdntb.gov.ua This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling of the catalyst). researchgate.netdntb.gov.ua

The ionic liquid phase can act as a reservoir for the catalytically active palladium species, stabilizing palladium nanoparticles (Pd-NPs) and preventing their aggregation into inactive bulk metal. nih.gov This stabilization enhances catalyst lifetime and allows for reuse over multiple reaction cycles. The use of supported ionic liquids has been explored in various C-C coupling reactions like the Heck and Suzuki reactions, which share mechanistic similarities with C-N coupling. researchgate.netnih.gov For C-N coupling reactions, this would involve performing the Buchwald-Hartwig amination in a system where the palladium catalyst is dissolved in an ionic liquid supported on a solid matrix, allowing the organic product phase to be easily separated and the catalyst-IL phase to be recycled.

Sustainable ProtocolCatalyst TypeSupport/MediumKey AdvantagesRelevant ReactionsRef
Ionic Organic Solids (IOS)Metal-Free Acid Catalyst (e.g., bsmim)None (acts as catalyst)Solvent-free, mild conditions, sustainableFriedländer quinoline synthesis mdpi.comresearchgate.net
Supported Ionic Liquid Catalysis (SILC)Palladium Nanoparticles (Pd-NPs)Ionic Liquid on Solid Support (e.g., Silica)Catalyst stability, recyclability, easy product separationHeck, Suzuki, C-N Coupling researchgate.netdntb.gov.uanih.gov

This table summarizes sustainable catalytic protocols, highlighting the role of ionic organic solids and supported ionic liquids as greener alternatives for catalytic reactions, including those for C-N bond formation.

These innovative protocols offer a pathway to more sustainable manufacturing of fine chemicals like this compound by minimizing catalyst waste and the use of volatile organic solvents. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The FTIR spectrum of a related compound, diphenylamine, shows characteristic peaks for the N-H stretching vibration. chemicalbook.com In aromatic amines, the positions of these bands are influenced by the electronic environment. For instance, in aniline (B41778), two distinct N-H stretching bands appear at approximately 3433 cm⁻¹ and 3356 cm⁻¹. wisc.edu

For substituted diphenylamines like 3-methoxy-N-(4-methoxyphenyl)aniline, the FTIR spectrum is expected to show key absorptions corresponding to:

N-H Stretching: A single, sharp band is anticipated in the region of 3350-3450 cm⁻¹, characteristic of a secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy (B1213986) groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is usually found in the 1250-1360 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching of the aryl-ether linkage of the methoxy groups would produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman spectral data for this compound was not found, the spectrum of its isomer, 4,4'-dimethoxydiphenylamine (B142901), is available and provides insight into the expected vibrations. nih.gov Key Raman signals would likely include intense bands for the symmetric breathing modes of the aromatic rings and the C-O-C symmetric stretching of the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, would exhibit several distinct signals. rsc.org

The protons on the two aromatic rings are in different chemical environments and would therefore show complex splitting patterns in the aromatic region (typically δ 6.5-7.5 ppm). The proton of the secondary amine (N-H) would likely appear as a broad singlet. The two methoxy groups (-OCH₃) would each produce a sharp singlet, but at slightly different chemical shifts due to their different positions on the aromatic rings. rsc.orgmpg.de

A general representation of the expected ¹H NMR data is compiled in the table below.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplet (m)
N-H ProtonVariable, broadSinglet (s)
4-Methoxy Protons~3.8Singlet (s)
3-Methoxy Protons~3.7Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region of the spectrum (typically δ 100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms would be the most deshielded. The two methoxy carbons would appear as sharp signals around δ 55 ppm. rsc.orgresearchgate.net

Based on data from similar compounds, the expected chemical shifts are detailed in the table below. rsc.org

Carbon Type Expected Chemical Shift (δ, ppm)
C-O (Aromatic)150 - 160
C-N (Aromatic)135 - 145
C-H / C-C (Aromatic)100 - 130
Methoxy (-OCH₃)~55

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. libretexts.org For this compound (C₁₄H₁₅NO₂), the molecular weight is 229.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 229. nih.gov

The fragmentation of the molecular ion would likely involve the loss of methyl radicals (•CH₃, a loss of 15 Da) from the methoxy groups, or the loss of a methoxy radical (•OCH₃, a loss of 31 Da). Cleavage of the C-N bond can also lead to characteristic fragments. Analysis of related compounds using electrospray ionization (ESI) often shows a protonated molecule [M+H]⁺, which for this compound would be at m/z = 230. rsc.org

Ion m/z (Expected) Identity
[M+H]⁺230Protonated Molecule
[M]⁺229Molecular Ion
[M-CH₃]⁺214Loss of a methyl group
[M-OCH₃]⁺198Loss of a methoxy group

Single Crystal X-ray Diffraction Analysis

Information regarding the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and preferred conformation of this compound is not available in the public domain. Such data would be essential for understanding the spatial arrangement of its methoxy and phenyl groups and the resulting molecular shape.

A detailed analysis of the intermolecular interactions, such as conventional and unconventional hydrogen bonds (e.g., N-H···O, C-H···O), as well as C-H···π and N-H···π interactions, is contingent on the availability of crystallographic data. Without a determined crystal structure, a definitive description of these non-covalent interactions, which are crucial for the stabilization of the crystal lattice, cannot be provided.

The arrangement of molecules in a crystal lattice, known as crystal packing, and the resulting supramolecular architecture are determined through single crystal X-ray diffraction. This analysis reveals how individual molecules of this compound would assemble in the solid state, influenced by the aforementioned intermolecular interactions. Due to the absence of published crystallographic studies, a description of its crystal packing and supramolecular assembly cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores and electronic structure. A comprehensive search did not uncover any published UV-Vis absorption spectra or specific λmax values for this compound in various solvents. This data would be valuable for understanding its electronic properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles, relying on the laws of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For a molecule like 3-methoxy-N-(4-methoxyphenyl)aniline, DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Functionals like B3LYP are commonly employed for such studies on organic molecules. frontiersin.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate descriptions of molecular systems.

For this compound, ab initio calculations would provide a benchmark for its geometric and electronic properties. While computationally more intensive than DFT, they can offer more precise energy calculations and a more detailed understanding of electron correlation effects, which are important for accurately describing the interactions within the molecule.

Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, is critical for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. This analysis is fundamental for predicting the compound's role in chemical reactions and its potential as a building block in organic synthesis. nih.gov

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity.

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO.

Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. A higher electrophilicity index points to a better electron acceptor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes and intermolecular interactions.

Hirshfeld Surface and Energy Framework Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contacts can be identified. For this compound, this analysis elucidates the nature and prevalence of various non-covalent interactions that dictate its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The d_norm map highlights regions of intermolecular contacts shorter than the van der Waals radii sum (indicated by red spots), which are crucial for crystal stability. In related methoxyphenyl and aniline (B41778) derivatives, the most significant intermolecular interactions are typically hydrogen bonds and other close contacts. strath.ac.ukiucr.org For this compound, the prominent red areas on the d_norm surface would be expected around the amine hydrogen and the oxygen atoms of the methoxy (B1213986) groups, indicating their roles as hydrogen-bond donors and acceptors, respectively.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Significance
H···H~50%Dominant van der Waals forces
C···H/H···C~25-30%Van der Waals and C-H···π interactions
O···H/H···O~15-20%Hydrogen bonding involving methoxy groups

Data are estimated based on analyses of structurally similar compounds. strath.ac.uknih.govnih.gov

Energy framework analysis complements the Hirshfeld surface analysis by quantifying the interaction energies between molecules in the crystal. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. researchgate.netcrystalexplorer.net The results are visualized as cylinders connecting the centers of mass of interacting molecules, with the cylinder radius proportional to the interaction strength. researchgate.net For diarylamine and methoxy-substituted compounds, dispersion forces are often found to be a dominant stabilizing component, alongside electrostatic interactions from hydrogen bonds. mdpi.com In the case of this compound, the energy framework would likely show significant dispersion and electrostatic contributions, forming a complex 3D topology that ensures the stability of the crystal packing. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and donor-acceptor interactions within a molecule, offering insights that go beyond the classical Lewis structure. uni-muenchen.dewikipedia.org This analysis transforms the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from electron delocalization. rsc.orgwisc.edu

For this compound, several key intramolecular interactions would be expected to contribute significantly to its electronic stability. The most prominent interactions would likely involve the lone pairs of the nitrogen and oxygen atoms as donors and the antibonding orbitals of the aromatic rings as acceptors.

Key predicted NBO interactions include:

n(N) → π(C-C): Delocalization of the nitrogen lone pair (a Lewis donor) into the antibonding π orbitals of the adjacent phenyl rings (non-Lewis acceptors). This interaction is characteristic of anilines and contributes to the planarity and electronic communication between the amine bridge and the aromatic systems.

n(O) → π(C-C): The lone pairs on the oxygen atoms of the methoxy groups can donate electron density into the π orbitals of their respective phenyl rings. This is a classic example of resonance from an electron-donating group, which increases the electron density on the aromatic ring.

π(C-C) → π(C-C)*: Intramolecular charge transfer between the π systems of the two different aromatic rings, facilitated by the amine linker.

The stabilization energies (E(2)) for these interactions provide a quantitative measure of their importance. In similar systems, such as methylamine, the stabilization energy from a nitrogen lone pair donating to an adjacent antibonding orbital can be significant (e.g., ~8 kcal/mol). wisc.edu For this compound, the delocalization of the nitrogen lone pair into the aromatic systems is expected to be a major stabilizing factor.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
n(N1)π(Aromatic Ring 1)HighLone pair delocalization
n(N1)π(Aromatic Ring 2)HighLone pair delocalization
n(O1)π(Aromatic Ring 1)ModerateMethoxy group resonance
n(O2)π(Aromatic Ring 2)ModerateMethoxy group resonance

E(2) values are qualitative predictions based on the principles of NBO analysis and data from analogous compounds. wisc.eduresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comdeeporigin.com The MEP surface is colored according to the electrostatic potential: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential, highlighting the molecule's reactive sites.

Negative Regions (Electrophilic Attack Sites) : The most intense negative potential (red) would be localized around the oxygen atoms of the two methoxy groups and, to a lesser extent, the nitrogen atom of the amine bridge. iucr.orgresearchgate.net These areas are rich in electron density due to the lone pairs of these heteroatoms, making them susceptible to attack by electrophiles and participation in hydrogen bonding as acceptors.

Positive Regions (Nucleophilic Attack Sites) : A region of positive potential (blue) would be expected around the hydrogen atom attached to the amine nitrogen. iucr.org This makes the N-H group a potential hydrogen bond donor. The aromatic protons will also exhibit some degree of positive potential.

Aromatic Rings : The π-systems of the benzene (B151609) rings will show regions of moderate negative potential above and below the plane of the rings, which is characteristic of aromatic systems and allows for π-π stacking interactions. The electron-donating nature of the methoxy groups and the amine bridge would enhance the negative character of the aromatic rings compared to unsubstituted benzene.

The MEP map provides a clear rationale for the intermolecular interactions observed in the crystal structure, such as hydrogen bonds involving the N-H group and the methoxy oxygens. iucr.org It visually confirms the electronic effects of the substituents and provides a guide to the molecule's chemical reactivity.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Oxidation Reactions of Methoxy (B1213986) Groups

The methoxy (-OCH3) groups present in 3-methoxy-N-(4-methoxyphenyl)aniline can undergo oxidation, most notably through oxidative O-demethylation. This reaction involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group. This transformation is frequently observed in metabolic processes within biological systems, often catalyzed by cytochrome P450 enzymes. nih.gov For instance, studies on methoxylated flavones have shown that these compounds are primarily metabolized by human P450 enzymes through O-demethylation to form mono- and di-hydroxyflavones. nih.gov While direct studies on this compound are not prevalent, the chemical principles suggest that it would be susceptible to similar enzymatic or chemical oxidation. For example, the oxidation of p-methoxytoluene can yield p-anisyl alcohol, p-anisaldehyde, and p-anisic acid, demonstrating the reactivity of the methoxy group and the adjacent methyl group to oxidation. mdpi.com

In some cases, the oxidation of the amine functionality can precede or occur concurrently with reactions involving the methoxy groups. The electrochemical oxidation of N,N-dimethylaniline derivatives can lead to N-demethylation, a process that proceeds through an iminium cation intermediate. mdpi.com Similarly, the oxidation of diarylamines can lead to the formation of tetraarylhydrazines through a radical process. rsc.org

Reduction Reactions of Substituted Arylamines

The secondary arylamine core of this compound is already in a reduced state. Therefore, reduction reactions typically target other functional groups that may be introduced onto the molecule. For instance, if a nitro group were introduced to one of the aromatic rings through an electrophilic substitution reaction, it could be subsequently reduced to a primary amine. This reduction can be achieved using various reagents, such as trichlorosilane, which facilitates a metal-free reduction of a nitro group to a silylated amine that can then be hydrolyzed. rsc.org

Another relevant transformation is reductive amination. While this is typically a method for synthesizing amines, the secondary amine of this compound could, in principle, react with aldehydes or ketones to form an iminium ion, which is then reduced. A study on the reductive amination of p-nitro-benzaldehyde with p-anisidine (B42471) using sodium borohydride (B1222165) (NaBH4) yielded 4-methoxy-N-(4-nitrobenzyl)aniline. nih.govresearchgate.netresearchgate.net This illustrates the potential for the amine group to participate in condensation and subsequent reduction reactions.

Electrophilic Aromatic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and secondary amine groups. vaia.comlibretexts.orgwikipedia.org Both the -OCH3 and -NH- groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comyoutube.combyjus.com

The directing effects of these groups are a result of their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the substitution. vaia.comorganicchemistrytutor.com The resonance effect of these groups is significantly stronger than their electron-withdrawing inductive effect. libretexts.org

In this compound, the aniline (B41778) ring bearing the 3-methoxy group and the N-aryl group has several activated positions. The secondary amine is a powerful activating group, directing to its ortho and para positions. The methoxy group is also strongly activating and directs ortho and para. vaia.comlibretexts.org The interplay of these directing effects will determine the regioselectivity of substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. For example, in the bromination of N,N-bis(4-methoxyphenyl)aniline, the bromine atom substitutes at the position para to the nitrogen on one of the methoxy-substituted rings. sigmaaldrich.com

Table 1: Directing Effects of Substituents on Aromatic Rings

Substituent Group Type Directing Effect
-NHR (Secondary Amine) Strongly Activating Ortho, Para

This table is generated based on established principles of electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.comyoutube.com

Cyclometallation Reactions with Transition Metals

Diarylamines, such as this compound, can undergo cyclometallation reactions with transition metals like palladium. bohrium.com This process involves the intramolecular activation of a C-H bond on one of the aryl rings by the metal center, which is coordinated to the nitrogen atom of the amine. This results in the formation of a stable cyclic complex known as a palladacycle. mdpi.com These palladacycles are often air- and moisture-stable and have found significant applications as catalysts in various cross-coupling reactions, including the Buchwald-Hartwig amination. bohrium.commdpi.com

The formation of these palladacycles can be achieved by reacting the diarylamine with a palladium salt. The resulting dimeric palladacycle can then be treated with ligands like N-heterocyclic carbenes (NHCs) to form monomeric complexes with enhanced catalytic activity. bohrium.commdpi.com The stability and reactivity of these complexes make them valuable tools in modern synthetic organic chemistry. nih.govacs.org

Michael Addition Reactions for Carbon-Nitrogen Bond Formation

The secondary amine in this compound can act as a nucleophile in aza-Michael addition reactions. mdpi.com This reaction involves the conjugate addition of the N-H bond across an activated carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. masterorganicchemistry.comlibretexts.org This process is an efficient method for forming a new carbon-nitrogen bond. tcichemicals.com

The reaction can often be catalyzed by acids, bases, or organocatalysts. mdpi.com The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate intermediate. libretexts.orgyoutube.com While direct examples using this compound are not extensively documented in the search results, the reactivity of secondary amines in Michael additions is a well-established principle in organic chemistry. masterorganicchemistry.comrsc.org

Research on Derivatives and Analogues

Design and Synthesis of N-Substituted Anilines

The synthesis of N-substituted anilines is a fundamental strategy in medicinal and materials chemistry. General methods often involve the reaction of an aniline (B41778) with various electrophiles or through coupling reactions. For instance, a common approach is the reductive amination of aldehydes and ketones with an aniline derivative, which is a highly effective method for creating secondary and tertiary amines. researchgate.net One-pot, two-step procedures have been developed for such transformations, involving the in-situ formation of an imine intermediate followed by reduction, for example, with sodium borohydride (B1222165). mdpi.com This method is noted for its operational simplicity and efficiency. mdpi.com

Another significant method is the palladium-catalyzed amination of aryl halides, which allows for the formation of N-aryl bonds. nih.govyoutube.com These reactions typically employ bulky phosphine (B1218219) ligands to create reactive, coordinatively unsaturated palladium(0) complexes. youtube.com The synthesis of meta-substituted anilines can also be achieved through a three-component cyclo-condensation/aromatization reaction involving in-situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org

Specific examples related to the methoxy-substituted aniline framework include the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives researchgate.net and the preparation of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline through the condensation of p-anisidine (B42471) with 4-(dimethylamino)benzaldehyde (B131446) followed by reduction of the resulting Schiff base. mdpi.com

Exploration of Benzamide (B126) and Hydrazide Derivatives

Benzamide and hydrazide moieties are frequently incorporated into aniline-based structures to explore their chemical and biological potential. A series of N-substituted benzamide derivatives can be synthesized from starting materials like 3-amino-4-methoxybenzoic acid. researchgate.netnih.gov The synthesis can proceed via alkylation followed by condensation with a substituted aniline, using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt). nih.gov For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was synthesized using this approach. nih.gov

The reaction of phthalaldehydic acid with various aryl amines and hydrazine (B178648) derivatives can yield different products, such as 3-arylaminophthalides, depending on the reaction conditions. researchgate.net Furthermore, research into benzylidene hydrazine benzamide derivatives has been conducted to evaluate their structure-activity relationships. jppres.com The synthesis of N-(4-hydroxy-3-methoxybenzyl)benzamide has also been reported, involving the reaction of 4-hydroxy-3-methoxy benzylamine (B48309) with benzoyl chloride. nih.gov These synthetic routes demonstrate the accessibility of diverse benzamide and hydrazide structures built upon substituted aniline and benzoyl frameworks.

Pyrazole (B372694) and Oxazole (B20620) Ring-Containing Derivatives

The incorporation of pyrazole and oxazole rings into aniline derivatives has led to a rich field of heterocyclic chemistry. nih.govglobalresearchonline.net Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are found in many biologically active molecules. nih.gov

A notable synthetic route involves the direct reductive amination of a pyrazole-4-carbaldehyde with a substituted aniline. For instance, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline was synthesized by reacting 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) using a NaBH4/I2 reducing system. researchgate.net Other complex heterocyclic systems have been built using pyrazole carboxaldehyde as a starting material. The reaction of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde with reagents like semicarbazide (B1199961) and thiosemicarbazide (B42300) has been used to synthesize derivatives containing 1,2,4-triazole-3(4H)-one moieties conjugated with the 1,3-disubstituted pyrazole core. nih.gov

The synthesis of pyrazole rings can also start from more fundamental precursors. The reaction of diethyl oxalate (B1200264) with 1-(4-methoxyphenyl)ethan-1-one, followed by treatment with hydrazine hydrate, yields ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, a versatile intermediate for further modifications. zsmu.edu.ua Regarding oxazoles, these rings can be transformed into pyrazoles through reactions with hydrazine derivatives, which involve nucleophilic attack, ring opening, and subsequent cyclization. nih.gov

Schiff Base Analogues and Their Structural Features

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govresearchgate.net They are crucial intermediates in organic synthesis and have been prepared from a wide variety of substituted anilines and carbonyl compounds. nih.govjournalijar.com

The synthesis of Schiff bases related to 3-methoxy-N-(4-methoxyphenyl)aniline often involves reacting a substituted aniline with a suitable aldehyde. For example, new Schiff bases have been prepared by reacting salicylaldehyde (B1680747) with various substituted anilines. journalijar.com A specific series of Schiff bases, 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol, was synthesized by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with different haloanilines. researchgate.netresearchgate.net Similarly, substituted anilino-(3-methoxy-4-substituted acetoxy) benzylidenes have been synthesized and characterized. nih.gov

The structural features of these compounds are well-defined. The formation of the imine bond is confirmed by spectroscopic methods. ajol.info The resulting imines can be subsequently reduced, for instance with sodium borohydride, to yield the corresponding secondary amines. mdpi.comnih.gov This two-step process of Schiff base formation and reduction is a common and efficient route to synthesize N-substituted aniline derivatives. mdpi.com

Table 1: Synthesis of Schiff Bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Substituted Anilines researchgate.netresearchgate.net

Starting AnilineProduct IUPAC NameYieldMelting Point (M.P.)

Halogenated Derivatives

Halogenation is a key synthetic transformation used to modify the electronic and steric properties of aniline derivatives. Specific protocols have been developed for the selective halogenation of electron-rich aryl halides. For example, treating N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride allows for selective para-bromination or ortho-chlorination, respectively. nih.gov

Halogenated anilines are also valuable starting materials for synthesizing more complex molecules. In the synthesis of pyrazole derivatives, 3-chloro-4-fluoroaniline has been used as a key building block. researchgate.net Similarly, various haloanilines, such as 4-iodoaniline, 4-bromoaniline, and 4-chloroaniline, serve as precursors for the synthesis of halogenated Schiff bases. researchgate.netresearchgate.net The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide provides another example where a halogenated aniline is incorporated into a more complex structure. nih.gov The preparation of 3-amino-4-methoxybenzanilide (B94723) can also be achieved from halogenated precursors like 3-nitro-4-chlorobenzoic acid, which is first reacted with aniline and then undergoes further transformations. google.com

Applications in Materials Science and Engineering

Small Molecule Semiconductor Building Blocks

3-methoxy-N-(4-methoxyphenyl)aniline is categorized as a small molecule semiconductor building block. labscoop.comtcichemicals.com This classification suggests its potential utility in the fabrication of organic electronic devices. Small molecule semiconductors are of significant interest due to their well-defined molecular structures, high purity, and batch-to-batch reproducibility, which are crucial for consistent device performance. While specific performance data for this compound as a semiconductor is not extensively detailed in publicly available research, its chemical nature as a secondary arylamine points towards potential applications as a hole-transporting material.

Table 1: General Properties of this compound

Property Value Source(s)
CAS Number 3661-49-2 labscoop.com
Molecular Formula C₁₄H₁₅NO₂ labscoop.com
Molecular Weight 229.27 g/mol chemicalbook.com
Appearance Light yellow to Brown powder to crystal tcichemicals.com
Melting Point 66.0 to 70.0 °C chemicalbook.com
Boiling Point 195 °C (lit.) sigmaaldrich.com

| Purity | >98.0%(GC)(T) | tcichemicals.com |

Components in Opto-electronic Devices

The broader class of diarylamine and triphenylamine (B166846) derivatives, to which this compound belongs, is known for its application in opto-electronic devices. These compounds often exhibit favorable electronic properties, such as hole-transporting capabilities, which are essential for the functioning of devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Research on related methoxy-substituted aniline (B41778) compounds has shown their potential in these areas. However, specific studies detailing the performance of this compound in opto-electronic devices are not readily found in the reviewed literature.

Utilization in Polymer and Resin Synthesis

Aniline and its derivatives are fundamental precursors in the synthesis of various polymers and resins. For instance, studies have been conducted on the copolymerization of aniline with other monomers, such as o-methoxy aniline, to create copolymers with tailored properties. researchgate.net These polyaniline derivatives can exhibit interesting electrical and electrochemical properties.

Aromatic amines, in general, are also widely used as curing agents for epoxy resins, imparting properties such as high thermal stability and chemical resistance to the cured material. While there is extensive research on the use of various aniline derivatives in polymer synthesis, specific literature detailing the polymerization of this compound or its direct incorporation as a monomer into polymers is limited. However, a study on the homopolymerization of N-(4-Methoxyphenyl) maleimide, derived from the reaction of maleic anhydride (B1165640) with 4-methoxyaniline, demonstrates the potential for creating thermally stable polymers from related structures. humanjournals.com

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent in an aggregated or solid state. This property is of great interest for applications in sensors, bio-imaging, and light-emitting devices. nih.govmdpi.com The AIE effect is often observed in molecules with rotatable phenyl rings, such as triphenylamine derivatives. nih.gov The restriction of intramolecular rotation in the aggregated state is a key mechanism for AIE.

Research on compounds with similar structural motifs, like 4-hydroxy-3-methoxybenzaldehyde azine, has demonstrated AIE activity. nih.govresearchgate.net While the molecular structure of this compound, with its multiple phenyl rings, suggests a potential for AIE, specific experimental studies confirming and characterizing this property for this particular compound are not available in the reviewed scientific literature.

Development of Advanced Coatings

Substituted aniline-based polymers are being explored for the development of advanced coatings, particularly for corrosion protection. Research has shown that copolymers of aniline and methoxy (B1213986) aniline can form effective anticorrosion coatings on metals like copper. researchgate.net The presence of methoxy groups can influence the properties of the resulting polymer coating.

While the direct use of this compound in coating formulations is not well-documented, the established use of related aniline derivatives in this field suggests a potential avenue for its application. The ability of aromatic amines to act as curing agents for epoxy resins also points to a possible role in the formulation of robust and chemically resistant epoxy-based coatings.

Biological and Medicinal Chemistry Research

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

While direct studies on the antimicrobial properties of 3-methoxy-N-(4-methoxyphenyl)aniline are not extensively documented, research into its derivatives demonstrates notable activity. For instance, quinazolinone derivatives synthesized using 3-methoxyaniline have shown significant antibacterial and antifungal effects. magnascientiapub.com

One study investigated 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its S-methylated analog, 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one. magnascientiapub.com These compounds were tested against a panel of bacteria and the fungus Candida albicans. The results indicated that both compounds inhibited the growth of the tested microorganisms, with Minimum Inhibitory Concentrations (MIC) ranging from 6 to 12 mg/mL. magnascientiapub.com The thioxo derivative, in particular, showed slightly higher activity against all tested strains compared to its methylsulfanyl counterpart. magnascientiapub.com

Similarly, other heterocyclic systems incorporating substituted anilines, such as N-phenylbenzamides, have been explored for their antimicrobial potential. These studies suggest that the inclusion of methoxy (B1213986) substituents can influence the biological activity of the parent compound. mdpi.com Research on various plant extracts containing phenolic and anilino compounds has also highlighted their potential as sources of antimicrobial agents. nih.gov

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Microorganism 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (MIC mg/mL) 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (MIC mg/mL)
Staphylococcus aureus 6 8
Bacillus species 6 8
Escherichia coli 8 10
Klebsiella pneumonia 8 10
Enterococcus faecalis 10 12
Pseudomonas aeruginosa 10 12
Candida albicans 8 10

Data sourced from Magna Scientia Advanced Research and Reviews. magnascientiapub.com

Anticancer and Cytotoxic Activity Evaluation

Derivatives containing the N-(methoxyphenyl)aniline framework have been a focal point of anticancer research, with studies exploring their mechanisms of action, including tubulin polymerization inhibition and cytotoxicity against various cancer cell lines.

The disruption of microtubule dynamics is a key strategy in cancer chemotherapy. Several studies have identified derivatives containing the N-(4-methoxyphenyl)aniline moiety as potent inhibitors of tubulin polymerization. These compounds typically act at the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govnih.gov

For example, a series of tertiary diarylamine derivatives, specifically N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, were designed and found to exhibit significant cytotoxic activity. nih.gov Three lead compounds from this series demonstrated high potency for inhibiting tubulin assembly, with IC50 values ranging from 1.4 to 1.7 μM, comparable to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov Molecular modeling confirmed that these compounds likely bind at the colchicine site, with a key hydrogen bond forming between the methoxy group and the Cys241 residue of β-tubulin. nih.govacs.org

Another compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which belongs to the phenstatin (B1242451) family, also inhibits tubulin polymerization and induces apoptosis in human leukemia HL-60 cells. nih.gov Docking studies confirmed its interaction with the colchicine binding site, demonstrating that this structural motif is crucial for anti-mitotic activity. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against several specific cancer cell lines, with notable activity observed against glioblastoma and breast cancer.

A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that the compounds were generally more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov One of the most active compounds identified was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which showed significant activity against the U-87 glioblastoma cell line. nih.gov

In the context of breast cancer, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested against MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) cell lines. mdpi.com The research highlighted the importance of a phenyl moiety with a methoxy substituent for antitumor activity. A compound containing two 3-methoxyphenyl (B12655295) groups demonstrated exceptionally high activity against both MCF-7 and MDA-MB-231 cell lines compared to other molecules in the series. mdpi.com Another study identified 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one as a new lead compound with significant anti-breast cancer activity, particularly against the aggressive MDA-MB-231 cell line (IC50: 16.8µM). researchgate.net

Table 2: Cytotoxic Activity of a 1,3,4-Thiadiazole Derivative

Cell Line Cell Viability at 100 µM (%)
MCF-7 (Breast Cancer) 40.30 ± 2
MDA-MB-231 (Breast Cancer) 33.86 ± 2

Data represents the activity of a derivative containing two 3-methoxyphenyl groups, as reported in Molecules. mdpi.com

Antioxidant Activity Assessment (e.g., DPPH Radical Scavenging)

The antioxidant potential of derivatives related to this compound has been investigated, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds exhibited potent antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more effective at scavenging DPPH radicals than ascorbic acid. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also showed higher antioxidant activity than the reference. nih.gov This suggests that the N-(4-methoxyphenyl)amino moiety is a valuable component in the design of novel antioxidants.

Anti-inflammatory Properties

Research into the anti-inflammatory properties of compounds structurally related to this compound indicates potential therapeutic value. While direct evidence for the parent compound is scarce, studies on related molecules have shown promising results.

For example, methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones demonstrated marked anti-inflammatory activity in various acute and chronic animal models of inflammation. nih.gov These compounds were effective in reducing edema induced by carrageenan, histamine, and other inflammatory mediators. nih.gov Other research on a phenylpropanoid isolated from Juglans mandshurica also showed significant inhibition of inflammatory markers like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com These findings, centered on molecules with methoxyphenyl groups, suggest a potential role for this structural feature in mediating anti-inflammatory responses.

Enzyme Inhibition Studies (e.g., Esterase Inhibitors)

The N-substituted aniline (B41778) framework is also present in molecules designed as enzyme inhibitors. Research has been conducted on N-benzyl-4-methoxyaniline derivatives for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov In this study, a series of sixteen compounds were synthesized and tested, with the most active compound showing an IC50 value of 2.83 μM. nih.gov While this study focuses on aldose reductase and not esterase, it demonstrates the utility of the N-(4-methoxyphenyl)aniline scaffold in developing potent enzyme inhibitors.

Potential as Therapeutic Agents

The diarylamine scaffold, the core structure of this compound, is a significant and prevalent skeleton in a multitude of drugs and natural products. frontiersin.orgnih.govnih.gov This structural motif is considered an attractive pharmacophore in drug discovery, capable of forming diverse molecular structures with a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the diarylamine framework has led to the development of several commercially successful drugs, including the anticancer agents imatinib, dasatinib, and selumetinib, as well as the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and flufenamic acid. nih.gov This history underscores the therapeutic potential inherent in this class of compounds.

Recent research has focused on creating novel diarylamine analogs to explore their potential as therapeutic agents, particularly in oncology. frontiersin.orgnih.govresearchgate.net For example, studies on a series of diarylamine-guided carboxamide derivatives revealed that certain compounds exhibited potent and selective cytotoxic effects against various human cancer cell lines, including gastric (SGC-7901), melanoma (A875), and liver (HepG2) cancer cells. frontiersin.orgnih.govnih.gov One particular compound from this series, designated C11, demonstrated significant selective proliferation inhibition against cancer cells while showing minimal effect on normal cell lines, highlighting its potential as a lead compound for the development of new anticancer agents. frontiersin.orgnih.govresearchgate.net The demonstrated bioactivity of these derivatives reinforces the diarylamine scaffold as a valuable starting point for designing novel therapeutic molecules. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For diarylamine derivatives, SAR investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Research has shown that even minor modifications to the substituents on the aryl rings of the diarylamine core can lead to dramatic changes in biological activity. nih.gov

In a study involving diarylamine-guided carboxamide derivatives, a series of compounds were synthesized to probe the effect of different substituents on their cytotoxic activity. nih.gov The results clearly demonstrated that the nature and position of the substituent on the aniline ring were critical determinants of efficacy. nih.gov Similarly, medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold for inhibiting the 12-lipoxygenase (12-LOX) enzyme led to the identification of compounds with nanomolar potency and excellent selectivity. nih.gov These studies exemplify how systematic structural modifications can transform a basic scaffold into a highly potent and specific therapeutic candidate.

Influence of Methoxy Groups on Electronic Properties and Steric Hindrance

The methoxy group (–OCH₃), present twice in the this compound structure, plays a multifaceted role in modulating a molecule's properties. nih.gov It is a prevalent substituent in many approved drugs, where it influences ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

Electronically, the methoxy group is a strong π-donor due to the mesomeric effect of the oxygen lone pairs, which can donate electron density to an attached aromatic ring. researchgate.net This electron-donating nature can stabilize charged intermediates that may form during biochemical reactions. mdpi.com For instance, density functional theory (DFT) calculations have shown that electron-donating substituents, such as methoxy groups, on a benzoyl protecting group can stabilize a dioxolenium-type ion intermediate by several kcal/mol. mdpi.com This stabilizing effect can influence reaction pathways and stereoselectivity. mdpi.com The presence of methoxy groups can also lower the ionization potential of a molecule, a key factor in the performance of materials used in organic electronics. researchgate.net

Role of Substituents on Biological Efficacy and Lipophilicity

The biological efficacy of diarylamine derivatives is highly sensitive to the nature of the substituents on the aromatic rings. nih.gov SAR studies on cytotoxic diarylamine-carboxamides found that compounds containing a meta-trifluoromethylaniline moiety exhibited significant activity, whereas those with a para-isopropylaniline group had poor effects. nih.gov This highlights the profound impact of both the electronic properties (electron-withdrawing trifluoromethyl vs. electron-donating isopropyl) and the position of the substituent.

Drug Design and Discovery Principles

The process of drug design and discovery for compounds like this compound is guided by established medicinal chemistry principles. The diarylamine framework is recognized as a "privileged structure," a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. acs.orgresearchgate.net This makes them highly valuable starting points for developing new drugs. A key strategy in modern drug discovery involves the creation of diverse libraries of compounds around such privileged scaffolds. acs.org Consequently, the development of new and efficient synthetic methods for producing diarylamines, including sterically hindered ones, is an active area of research, enabling broader exploration of the chemical space. acs.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is an indispensable tool in modern drug design for understanding binding mechanisms and prioritizing compounds for synthesis. For derivatives containing moieties found in this compound, docking studies have provided valuable insights into their potential biological targets.

For example, docking studies of novel triazole carboxamide derivatives containing a 1-(4-methoxyphenyl) group were performed against the epidermal growth factor receptor (EGFR) tyrosine kinase, a known cancer target. scispace.com The results indicated that the methoxy group could participate in hydrogen bonding within the active site, contributing to the binding affinity. scispace.com In another study, molecular docking of potent 4-anilinoquinazoline (B1210976) derivatives into the active sites of EGFR and VEGFR-2 helped to rationalize their cytotoxic activities. The binding mode of the most potent compound was analyzed, and its binding energy was calculated to be -8.24 kcal/mol with VEGFR-2, suggesting effective binding. Similarly, docking of vanillin-derived inhibitors into the active site of tyrosinase revealed that key hydrogen bonds and hydrophobic interactions were responsible for their inhibitory activity. nih.gov These examples demonstrate how molecular docking is used to build and refine hypotheses about how a ligand interacts with its target receptor, thereby guiding the design of more potent and selective molecules.

Table 1: Examples of Molecular Docking Studies on Related Compounds
Compound ClassProtein TargetKey FindingReference
1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamidesEGFR Tyrosine Kinase (2J5F)Methoxy group and amide C=O form hydrogen bonds in the active site. scispace.com
4-AnilinoquinazolinesVEGFR-2The most potent compound showed a calculated binding energy of -8.24 kcal/mol.
Vanillin–benzylidenehydrazine hybridsMushroom Tyrosinase (2Y9X)Ethoxy group (related to methoxy) on the phenyl ring forms a critical hydrogen bond with His85. nih.gov
Quinoxaline derivativesCOVID-19 Main Protease (6M03)A low binding affinity of −6.9 kcal/mol suggests potential as an antiviral candidate. sci-hub.se

Strategies for Enhancing Drug Delivery and Efficacy

A crucial aspect of drug design is ensuring that a potent molecule can reach its target in the body in sufficient concentrations to be effective. This involves optimizing its drug delivery and efficacy by fine-tuning its ADME properties. A key strategy is the use of in silico (computational) tools early in the discovery process to predict a compound's drug-likeness and pharmacokinetic profile.

For instance, a study on N-(4-methoxyphenyl)pentanamide, a simplified derivative of an existing drug, used computational models to predict its properties. nih.gov The results suggested the compound would have adequate gastrointestinal absorption, favorable lipophilicity (logP), and high water solubility, supporting its potential as an oral drug candidate. nih.gov The models also predicted its ability to permeate the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov Another common strategy involves the medicinal chemistry optimization of a lead compound to improve its properties, such as enhancing metabolic stability or aqueous solubility, which was successfully applied to a series of 12-LOX inhibitors to yield compounds with favorable ADME profiles suitable for in vivo studies. nih.gov By integrating these predictive and optimization strategies, researchers can design molecules that not only have high potency but also the necessary characteristics to become effective medicines.

Applications as Agrochemicals (e.g., Fungicides, Bactericides, Herbicides)

Extensive literature searches did not yield specific research studies or patents detailing the evaluation or use of This compound as an active ingredient in fungicidal, bactericidal, or herbicidal formulations. The current body of scientific and patent literature does not provide data on the efficacy of this specific compound against common agricultural pests, plant pathogens, or weeds.

While derivatives of structurally related parent compounds, such as diphenylamine, have been investigated for various biological activities, including antimicrobial properties, there is no direct evidence to suggest that This compound has been developed or tested for agrochemical applications. researchgate.net Research in the agrochemical field often involves the synthesis and screening of large libraries of chemical derivatives to identify potent and selective active ingredients. nih.govnih.gov However, information regarding the inclusion of This compound in such screening programs is not publicly available.

Consequently, detailed research findings and data tables concerning its fungicidal, bactericidal, or herbicidal activity cannot be provided. Further research would be necessary to determine if This compound possesses any properties relevant to agricultural applications.

Conclusion and Future Perspectives

Summary of Current Research Directions

Research concerning 3-methoxy-N-(4-methoxyphenyl)aniline and its structural analogs is primarily concentrated on the development of novel, efficient, and environmentally benign synthetic methodologies. A significant focus is on transition-metal-catalyzed cross-coupling reactions, which are valued for their reliability and broad substrate scope. semanticscholar.org However, these methods often require pre-functionalized starting materials, leading to the generation of stoichiometric waste. semanticscholar.org

To address this, current research is exploring alternative strategies:

Acceptorless Dehydrogenative Aromatization: This approach utilizes supported gold-palladium alloy nanoparticle catalysts to synthesize diarylamines from readily available starting materials like cyclohexylamines and cyclohexanones, or nitrobenzenes and cyclohexanols. semanticscholar.orgnih.gov This method is advantageous as it does not require harsh oxidants and produces molecular hydrogen and ammonia (B1221849) as byproducts. semanticscholar.orgnih.gov

Reductive Cross-Coupling of Nitroarenes: This strategy employs nitroarenes as starting materials, bypassing the need for pre-formed anilines and thus improving step economy. researchgate.netrsc.org The use of different reducing agents allows for precise control over reactivity and selectivity. rsc.org

Nitrosonium-Initiated C–N Bond Formation: A newer method involves the use of a nitrosonium ion (NO+) to initiate C–H activation and subsequent C–N bond formation in electron-rich arenes, providing a metal-free alternative for synthesizing diarylamines. acs.org

Cascade Reactions: Innovative cascade reactions, such as those involving the N-arylation and ring-opening of amino-substituted diaryliodonium salts, are being developed to create highly functionalized diarylamines in an atom-efficient manner. chemrxiv.org

These research directions highlight a clear trend towards greener and more efficient synthetic protocols for diarylamines, including this compound.

Emerging Methodologies and Techniques

The field is continuously evolving with the introduction of new methodologies that promise to enhance the synthesis and study of diarylamines.

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool. For instance, a nickel-catalyzed, light-enabled decarbonylative N-arylation of carboxamides has been developed, allowing for the synthesis of diarylamines at room temperature without the need for basic additives. chemrxiv.org

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, improve safety, and facilitate scalability for many of the established and emerging synthetic methods.

Computational Chemistry: Quantum chemical calculations are increasingly used to predict reaction outcomes, elucidate reaction mechanisms, and guide the design of new catalysts and synthetic strategies. chemrxiv.org This can accelerate the discovery of novel and more efficient routes to target molecules like this compound.

Advanced Analytical Techniques: The structural elucidation of complex diarylamines and their intermediates is being aided by advanced analytical methods. Two-dimensional NMR spectroscopy and high-resolution mass spectrometry are crucial for unambiguous characterization. mdpi.com X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of these molecules in the solid state. mdpi.commdpi.com

These emerging techniques are expected to play a pivotal role in overcoming some of the current challenges and in the discovery of novel applications for this compound and related compounds.

Unexplored Research Avenues and Challenges

Despite the progress made, several areas concerning this compound remain underexplored, presenting exciting opportunities for future research.

Functional Materials: While diarylamines are known to be core structures in electroluminescent materials, the specific properties of this compound in this context are not extensively documented in the public domain. nih.govlabscoop.comtcichemicals.com A systematic investigation into its photophysical and electronic properties could reveal its potential in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry and Biological Activity: The biological profile of this compound is largely unknown. Given that the diarylamine motif is a privileged structure in many pharmaceuticals, screening this compound and its derivatives for various biological activities could be a fruitful area of research. nih.gov

Coordination Chemistry: The synthesis and characterization of metal complexes incorporating this compound as a ligand is an area with significant potential. Such complexes could exhibit interesting catalytic properties or find applications as novel functional materials.

Polymer Science: The incorporation of this compound as a monomer or a functional additive in polymers could lead to new materials with enhanced thermal stability, antioxidant properties, or specific optoelectronic characteristics.

Challenges that need to be addressed in future research include:

Scalability of Novel Syntheses: While many innovative synthetic methods are being developed on a laboratory scale, their scalability for potential industrial production often remains a challenge.

Regioselectivity in Functionalization: The selective functionalization of the aromatic rings of this compound to produce specific isomers can be difficult to control and requires the development of highly selective synthetic methods.

In-depth Mechanistic Studies: For many of the newer catalytic systems, a detailed understanding of the reaction mechanism is still lacking. nih.gov In-depth mechanistic studies are crucial for optimizing reaction conditions and expanding the substrate scope.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-N-(4-methoxyphenyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed methylation. For example, a protocol using Pd/C (10%), K₂CO₃, and methyl iodide (MeI) in a deoxygenated environment achieves 85% yield. Key steps include refluxing in methanol and monitoring via TLC (hexane/EtOAc, 7:3). Reaction temperature (80–100°C) and stoichiometric ratios (1:1.5 molar ratio of substrate to MeI) critically affect yield . Alternative transition-metal-free methods, such as thioamination using CsF in DME, provide derivatives but require optimization of silyl triflate precursors .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • ¹H-NMR : Peaks at δ 3.75–3.79 ppm (methoxy groups) and δ 6.38–6.51 ppm (aromatic protons and NH) confirm substitution patterns .
  • IR : Bands at 3400 cm⁻¹ (N-H stretch) and 1239 cm⁻¹ (C-O of methoxy) validate functional groups .
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in crystalline forms .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy and amine groups. Stability tests under aerobic vs. inert atmospheres (N₂/Ar) show degradation via oxidation of the aniline moiety, detectable via HPLC-MS. Storage at –20°C in amber vials with molecular sieves is recommended for long-term stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate it in Pd-mediated couplings (e.g., Suzuki-Miyaura). Comparative studies using derivatives (e.g., 4-bromo or boronated analogs) show that para-methoxy groups reduce oxidative addition efficiency by 30–40% versus non-substituted analogs. DFT calculations (B3LYP/6-31G*) reveal increased electron density at the nitrogen center, favoring nucleophilic pathways .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton broadening) arise from dynamic effects like tautomerism or solvent polarity. Variable-temperature NMR (VT-NMR) in CDCl₃/DMSO-d₆ mixtures resolves these ambiguities. For crystallographic disagreements, twin refinement in SHELXL and Hirshfeld surface analysis differentiate disorder from genuine structural features .

Q. How is this compound utilized in designing organic optoelectronic materials?

  • Methodological Answer : As a hole-transporting material, its triarylamine core enhances charge mobility in OLEDs. Device fabrication involves spin-coating blends with PVK (polyvinylcarbazole) and Ir(ppy)₃ phosphors. Performance metrics (e.g., luminance efficiency, turn-on voltage) are benchmarked against Spiro-OMeTAD, showing comparable results (15 cd/A at 5V) .

Q. What mechanistic insights govern its participation in transition-metal-free C–N bond formation?

  • Methodological Answer : In thioamination reactions, the aryne intermediate (generated from silyl triflate and CsF) undergoes nucleophilic attack by sulfenamides. Kinetic studies (Eyring plot analysis) reveal a two-step mechanism: initial SN2 displacement (Δ‡H = 45 kJ/mol) followed by aryl radical recombination (Δ‡H = 28 kJ/mol). Steric effects from the methoxy groups slow the second step by 20% versus unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.